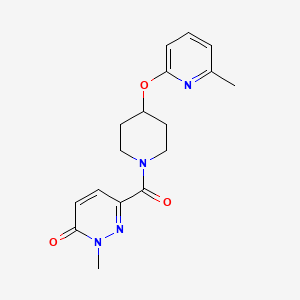
2-methyl-6-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-6-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C17H20N4O3 and its molecular weight is 328.372. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-6-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-6-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular and Crystal Structures
The molecular and crystal structures of related hydroxy derivatives of hydropyridine, including similar compounds, have been studied through X-ray diffraction analysis. These studies highlight the importance of intramolecular and intermolecular hydrogen bonds in the conformation and packing of molecules in crystals, indicating a potential application of such compounds in understanding molecular associations and crystal packing mechanisms (Kuleshova & Khrustalev, 2000).
Molecular Docking and Antimicrobial Activity
Novel pyridine and fused pyridine derivatives, synthesized from related compounds, have been subjected to in silico molecular docking screenings towards specific target proteins. These compounds demonstrated moderate to good binding energies, indicating their potential as pharmaceutical agents. Additionally, they exhibited antimicrobial and antioxidant activities, suggesting their utility in medicinal chemistry (Flefel et al., 2018).
Frustrated Lewis Pairs
Studies on intramolecular pyridine-based frustrated Lewis pairs, involving compounds with similar structures, have explored their reactivity towards hydrogen, showcasing a novel approach to hydrogen activation and potential applications in catalysis (Körte et al., 2015).
Nitrogen-Containing Heterocyclic Compounds
The wide range of applications for nitrogen-containing heterocyclic compounds, including pyridines and pyrazines, in pharmaceuticals, agrochemicals, and electroconductive polymers has been discussed. This highlights the significance of such compounds in various industries and their role in the development of new materials and drugs (Higasio & Shoji, 2001).
Synthesis Under Microwave Irradiation
The synthesis of 6-(6'-arylpyridin-2'-yl) and related compounds under microwave irradiation conditions has been explored, demonstrating the efficiency and speed of microwave-assisted synthesis in producing complex heterocyclic compounds. This technique offers a rapid and high-yield method for synthesizing compounds with potential applications in drug discovery and medicinal chemistry (Ashok et al., 2006).
Propriétés
IUPAC Name |
2-methyl-6-[4-(6-methylpyridin-2-yl)oxypiperidine-1-carbonyl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-12-4-3-5-15(18-12)24-13-8-10-21(11-9-13)17(23)14-6-7-16(22)20(2)19-14/h3-7,13H,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTIQTSBGCMZSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=NN(C(=O)C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(8-(2-methoxy-5-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2407251.png)
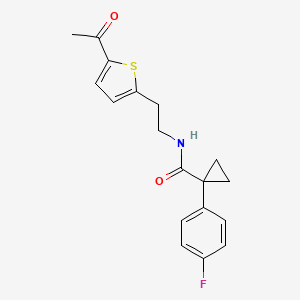
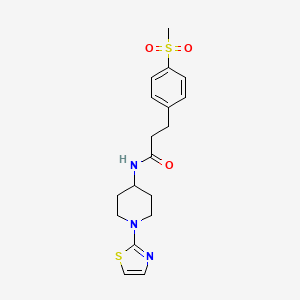
![N-(4-chlorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2407256.png)
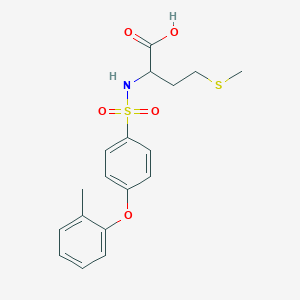
![6-[(2-Methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2407260.png)
![2-[(5Z)-5-[2-(4-fluoroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2407261.png)
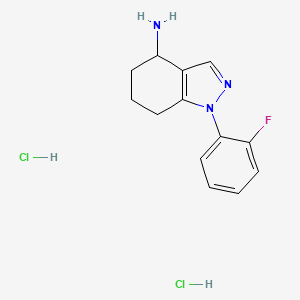
![Ethyl 2-[4-[ethyl(phenyl)sulfamoyl]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2407265.png)

![1-[3-(4-Fluorophenoxy)propanoylamino]-4-fluorosulfonyloxybenzene](/img/structure/B2407267.png)

![2-(2,4-dimethylphenyl)-4-(4-vinylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2407269.png)
![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2407270.png)